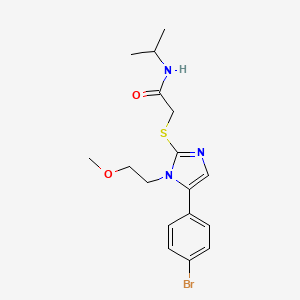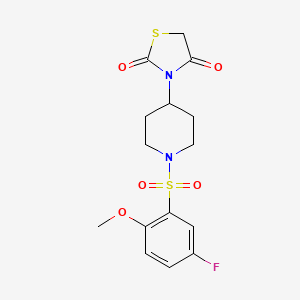
3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a synthetic compound. It is a part of the piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . These compounds are useful for the treatment of various diseases, including cancer .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It contains a piperidine ring, a thiazolidine ring, a sulfonyl group, and a methoxy group. The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include protodeboronation of pinacol boronic esters and formal anti-Markovnikov alkene hydromethylation . These reactions are part of a radical approach utilized in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point and NMR spectrum can be obtained .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anticancer properties. For instance, derivatives synthesized through reactions involving p-fluorobenzaldehyde and indole showed significant activity against the MCF-7 human breast cancer cell line. These compounds were particularly effective in inhibiting the topoisomerase-I enzyme, indicating their potential as anticancer agents (Kumar & Sharma, 2022). Additionally, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines, showing potent activity and highlighting the critical role of nitro group positioning on the thiazolidinone moiety (Chandrappa et al., 2008).
Antimicrobial Activity
The antimicrobial potential of thiazolidine-2,4-dione derivatives has been widely explored. Compounds synthesized via Knoevenagel condensation demonstrated good antibacterial activity against gram-positive bacteria, though they were less effective against gram-negative bacteria. Some derivatives also exhibited excellent antifungal activity, surpassing the performance of the reference drug fluconazole (Prakash et al., 2011). Furthermore, studies on substituted 5-aminomethylene derivatives of thiazolidine-2,4-dione have shown them to possess antibacterial activity, with specific compounds enhancing the sensitivity of clinical strains to oxacillin, suggesting their use in developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).
Antihyperglycemic Agents
Novel derivatives of thiazolidine-2,4-dione have been evaluated as oral antihyperglycemic agents, showing significant potential in lowering glucose and insulin levels in diabetic mouse models. These studies underline the importance of specific substituent effects on the phenyl ring and the superiority of sulfonylthiazolidinediones over their sulfanyl counterparts (Wrobel et al., 1998).
Analytical Applications
Thiazolidine-2,4-dione derivatives have also found applications in analytical chemistry. For example, novel fluorine/phosphorus-substituted derivatives have been synthesized and evaluated as molluscicidal agents against snails responsible for Bilharziasis diseases, demonstrating the versatility of these compounds in various research and application fields (Al-Romaizan et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJMQMQXIWPITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

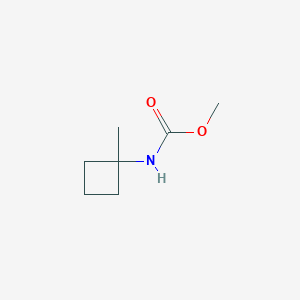
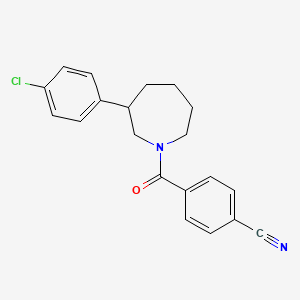
![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2853659.png)
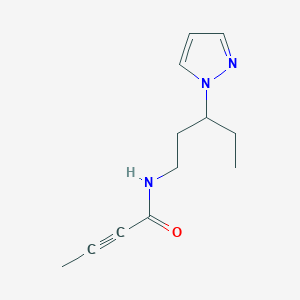

![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)
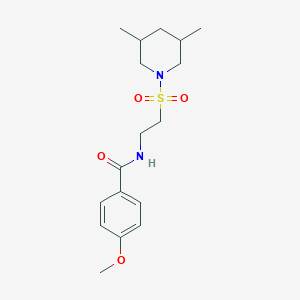

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)
![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)
